molecular formula C8H13BrN2 B1383084 4-(bromomethyl)-3-isobutyl-1H-pyrazole CAS No. 2090943-21-6

4-(bromomethyl)-3-isobutyl-1H-pyrazole

Cat. No. B1383084
M. Wt: 217.11 g/mol
InChI Key: LIKGNPMZLVFYNE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its relevance or use in scientific research or industry.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Catalysis and Organic Synthesis

Pyrazole-containing compounds, such as "4-(bromomethyl)-3-isobutyl-1H-pyrazole," have been utilized as ligands to stabilize metal complexes used as pre-catalysts in cross-coupling reactions like the Suzuki–Miyaura cross-coupling. These ligands' bulky nature allows for fine-tuning the electrophilic and steric properties of the metal complexes, enhancing the efficiency of these catalytic processes (Ocansey et al., 2018).

Antimicrobial and Antitumor Activity

Compounds derived from "4-(bromomethyl)-3-isobutyl-1H-pyrazole" have shown potential in biomedical applications, including moderate tuberculostatic activity and the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. These derivatives inhibit cell growth in a dosage- and time-dependent manner, indicating their potential as therapeutic agents (Ivanova et al., 2011; Jin-hua Zhang et al., 2008).

Materials Science

In materials science, "4-(bromomethyl)-3-isobutyl-1H-pyrazole" derivatives have been explored for their inhibitive properties in corrosion prevention and surface morphology studies. These studies focus on the heterocyclic diazoles' ability to inhibit iron corrosion in acidic environments, which is crucial for extending the lifespan of metal-based structures (Babić-Samardžija et al., 2005).

Fluorescence and Imaging

A bifunctional chelate intermediate of time-resolved fluorescence immunoassay, "4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine," derived from "4-(bromomethyl)-3-isobutyl-1H-pyrazole," has been prepared, showcasing its application in enhancing diagnostic assays through improved fluorescence imaging techniques (Pang Li-hua, 2009).

Chemical Synthesis and Evaluation

Various synthetic pathways have been developed to create complex molecules from "4-(bromomethyl)-3-isobutyl-1H-pyrazole," leading to new compounds with significant antimicrobial and antitumor evaluation. These pathways involve multifaceted reactions, highlighting the chemical versatility and potential pharmaceutical applications of these pyrazole derivatives (Hassaneen et al., 2019).

Safety And Hazards

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Future Directions

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For a specific compound like “4-(bromomethyl)-3-isobutyl-1H-pyrazole”, you may need to consult scientific literature or databases, or collaborate with a chemist or a chemical researcher. They can provide more detailed and specific information based on experimental data and research studies. Please note that handling and experimenting with chemicals should always be done following safety guidelines and ethical practices.


properties

IUPAC Name

4-(bromomethyl)-5-(2-methylpropyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKGNPMZLVFYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=NN1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-3-isobutyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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